molecular formula C20H15N3O4S B11007215 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B11007215
M. Wt: 393.4 g/mol
InChI Key: HSDNYSHFULGHDF-UHFFFAOYSA-N
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Description

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide is a complex organic compound that combines the structural features of quinazoline and coumarin derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves multiple steps:

    Formation of the Quinazoline Derivative: The quinazoline core is synthesized by reacting 2-aminobenzamide with appropriate aldehydes under acidic conditions.

    Coupling with Coumarin Derivative: The quinazoline derivative is then coupled with a coumarin derivative through a thiol-ether linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide is unique due to its combined structural features of quinazoline and coumarin, which confer a broad spectrum of biological activities. This dual functionality makes it a promising candidate for further research and development in various fields .

Properties

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

N-(2-oxochromen-6-yl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C20H15N3O4S/c24-18(21-13-6-7-16-12(9-13)5-8-19(25)27-16)11-28-10-17-22-15-4-2-1-3-14(15)20(26)23-17/h1-9H,10-11H2,(H,21,24)(H,22,23,26)

InChI Key

HSDNYSHFULGHDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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